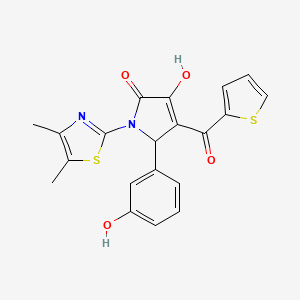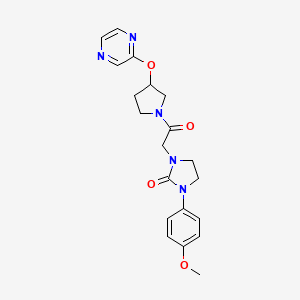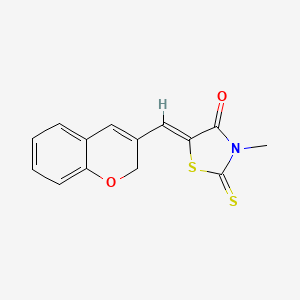
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H16N2O4S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Libraries
Research on similar compounds emphasizes the importance of synthetic methodologies for generating structurally diverse chemical libraries. For instance, the study on alkylation and ring closure reactions using ketonic Mannich bases derived from 2-acetylthiophene as starting materials demonstrates an approach to create a wide array of compounds, including dithiocarbamates, thioethers, and various cyclic derivatives such as pyrazolines and pyridines (Roman, 2013). Such methodologies provide essential tools for the synthesis of novel compounds with potential applications in material science, pharmaceuticals, and chemical biology.
Antimicrobial and Antitumor Activities
The synthesis and biological evaluation of novel compounds, including isoxazoline and pyrrole derivatives, have been explored for their antimicrobial properties. A study highlights the synthesis of substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole and its screening for in vitro antibacterial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Additionally, certain pyrazolo and pyrrolo derivatives have shown promising antitumor activities, underscoring the relevance of these chemical frameworks in medicinal chemistry and drug discovery (Zaki, Sayed, & Elroby, 2016).
Advanced Materials and Sensors
The functionalization of polymers and the development of advanced materials also represent significant areas of application for related compounds. Research on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds demonstrates the versatility of such chemical structures in enhancing material properties for medical applications (Aly & El-Mohdy, 2015). Moreover, the creation of fluorescent chemosensors for metal ion detection highlights the potential of pyrazoline derivatives in analytical chemistry and environmental monitoring (Khan, 2020).
Properties
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c1-10-11(2)28-20(21-10)22-16(12-5-3-6-13(23)9-12)15(18(25)19(22)26)17(24)14-7-4-8-27-14/h3-9,16,23,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYIBXVQDRBFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)
![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)



![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2915338.png)

![3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915341.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2915343.png)


![ethyl 2-(8-(2-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2915347.png)
![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)
